
Etomidate
Übersicht
Beschreibung
Etomidat ist ein kurzwirksames intravenöses Anästhetikum, das hauptsächlich zur Einleitung der Vollnarkose und Sedierung bei kurzen Eingriffen wie der Reposition von Gelenkluxationen, Intubation der Luftröhre, Kardioversion und Elektrokrampftherapie eingesetzt wird . Es wurde 1964 von Janssen Pharmaceutica entwickelt und 1972 in Europa und 1983 in den Vereinigten Staaten als intravenöses Mittel eingeführt . Etomidat ist bekannt für seinen schnellen Wirkungseintritt und seine minimale kardiovaskuläre und respiratorische Depression, was es zur bevorzugten Wahl für Patienten mit beeinträchtigter kardiovaskulärer Stabilität macht .
Vorbereitungsmethoden
Etomidat wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Imidazol und Ethyl-1-phenylethylcarboxylat beteiligt sind. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung eines Imidazolderivats: Der erste Schritt beinhaltet die Reaktion von Imidazol mit Ethyl-1-phenylethylcarboxylat, um ein Imidazolderivat zu bilden.
Veresterung: Das Imidazolderivat wird verestert, um Etomidat zu erhalten.
Industrielle Produktionsmethoden von Etomidat umfassen die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Kontrolle von Temperatur, Druck und Reaktionszeit, um das gewünschte Produkt zu erhalten .
Analyse Chemischer Reaktionen
Etomidat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Hydrolyse: Etomidat wird durch hepatische Esterasen schnell zu einer inaktiven Carbonsäure hydrolysiert.
Oxidation und Reduktion: Während spezifische Oxidations- und Reduktionsreaktionen von Etomidat weniger dokumentiert sind, ist bekannt, dass Etomidat keine signifikanten metabolischen Transformationen über die Hydrolyse hinaus erfährt.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Esterasen für die Hydrolyse und verschiedene Katalysatoren für Substitutionsreaktionen. Das Hauptprodukt, das aus der Hydrolyse gebildet wird, ist Etomidat-Carbonsäure .
Wissenschaftliche Forschungsanwendungen
Anesthesia Induction
Etomidate is primarily used for the induction of general anesthesia due to its rapid onset and favorable hemodynamic profile. Key characteristics include:
- Rapid Onset : this compound quickly reaches the central nervous system, allowing for a smooth transition into anesthesia.
- Hemodynamic Stability : It minimally affects cardiovascular parameters, making it suitable for patients with cardiovascular instability or those undergoing high-risk surgeries .
- Short Duration of Action : The short half-life allows for quick recovery, which is beneficial in outpatient surgical settings .
Case Study: Anesthesia in Cardiac Surgery
In a study involving patients undergoing cardiac surgery, this compound was shown to maintain hemodynamic stability without significant blood pressure fluctuations, thus reducing the risk of perioperative complications .
Critical Care Sedation
In critical care environments, this compound is often employed for sedation and intubation in critically ill patients. Its advantages include:
Case Study: Sedation in Sepsis
A retrospective analysis highlighted that this compound administration in septic patients did not correlate with increased mortality rates, suggesting its safety in this vulnerable population despite concerns regarding adrenal suppression .
Procedural Sedation
This compound is also indicated for procedural sedation due to its rapid action and minimal side effects. Common applications include:
- Tracheal Intubation : It is frequently used during rapid sequence intubation due to its fast onset and short duration .
- Reduction of Dislocated Joints : this compound provides effective sedation for brief procedures without analgesic properties .
Case Study: Emergency Medicine
In emergency medicine settings, this compound has been successfully used for sedation during rapid sequence intubation, demonstrating predictable effects and rapid recovery times .
Off-label Uses
Beyond its primary applications, this compound has off-label uses that leverage its pharmacological properties:
- Inhibition of Steroidogenesis : this compound has been utilized to manage conditions like Cushing syndrome by inhibiting cortisol production through blockade of specific enzymes involved in steroid synthesis .
- Anticonvulsant Properties : Its action on GABA receptors can help control seizures, particularly in emergency situations .
Pharmacological Mechanism
This compound acts primarily as a positive allosteric modulator of GABA_A receptors in the central nervous system. This mechanism enhances inhibitory neurotransmission, leading to sedation and hypnosis. Its unique structure allows it to maintain cardiovascular stability while providing effective anesthesia and sedation.
Data Table: Comparison of Anesthetic Agents
Feature | This compound | Propofol | Thiopental |
---|---|---|---|
Onset of Action | Rapid (30-60 sec) | Rapid (30 sec) | Rapid (30 sec) |
Duration of Action | Short (3-5 min) | Short (5-10 min) | Short (10-15 min) |
Hemodynamic Stability | Excellent | Variable | Poor |
Respiratory Depression | Minimal | Moderate | Significant |
Analgesic Properties | None | None | None |
Wirkmechanismus
Etomidate exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA_A) receptor . It enhances the binding of GABA to its receptors, leading to increased chloride ion influx into neurons and subsequent hyperpolarization . This hyperpolarization inhibits neuronal firing, resulting in sedation, hypnosis, and anesthesia . This compound’s unique mechanism of action involves binding at a distinct site associated with the chloride ion channel of the GABA_A receptor .
Vergleich Mit ähnlichen Verbindungen
Etomidat wird oft mit anderen intravenösen Anästhetika wie Propofol, Thiopental und Ketamin verglichen. Hier sind einige wichtige Vergleiche:
Die Einzigartigkeit von Etomidat liegt in seiner Fähigkeit, eine schnelle Einleitung der Anästhesie mit minimalen kardiovaskulären und respiratorischen Wirkungen zu ermöglichen, was es zur bevorzugten Wahl für Patienten mit hämodynamischer Instabilität macht .
Ähnliche Verbindungen
- Propofol
- Thiopental
- Ketamin
- Methoxyethyl-Etomidat-Hydrochlorid (ET-26)
- ABP-700
Diese Verbindungen teilen einige pharmakologische Eigenschaften mit Etomidat, unterscheiden sich jedoch in ihrem Wirkungseintritt, ihrer Wirkungsdauer und ihren Nebenwirkungsprofilen .
Biologische Aktivität
Etomidate is a short-acting intravenous anesthetic agent widely used for induction in general anesthesia. Its unique pharmacological profile, particularly its action on the GABA_A receptor, contributes to its effectiveness and safety in various clinical settings. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and associated case studies.
Pharmacodynamics
Mechanism of Action
This compound primarily acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This results in increased chloride ion conductance through the receptor channel, leading to hyperpolarization of neurons and subsequent sedation or anesthesia. The R(+) enantiomer of this compound exhibits significantly higher hypnotic potency than the S(−) enantiomer, with a potency increase ranging from 10 to 20 times .
GABA_A Receptor Interaction
The interaction of this compound with GABA_A receptors is characterized by:
- Stereoselectivity : The R(+) enantiomer is more effective at modulating receptor activity.
- Subunit Composition : Receptors containing β2 and/or β3 subunits are more sensitive to this compound than those with β1 subunits. The presence of γ subunits also influences this compound sensitivity .
- Tonic Inhibition : Clinical concentrations of this compound enhance tonic inhibitory currents mediated by extrasynaptic GABA_A receptors, which may play a crucial role in its anesthetic effects .
Pharmacokinetics
Metabolism and Distribution
This compound is rapidly metabolized by hepatic esterases into a carboxylic acid and ethanol. The pharmacokinetic profile follows a three-compartment model with distinct phases:
- Distribution Phase : Rapid distribution into highly perfused tissues.
- Redistribution Phase : Intermediate redistribution into peripheral tissues.
- Elimination Phase : Slow terminal elimination .
Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Volume of Distribution | Central: 4.5 L/kg |
Peripheral: 74.9 L/kg | |
Half-life | Approximately 3 hours |
Clearance | High due to hepatic metabolism |
Clinical Applications
Induction of Anesthesia
This compound is favored for its minimal cardiovascular effects, making it suitable for patients with compromised hemodynamics. It does not significantly depress respiratory function, which is critical in emergency settings .
Comparative Studies
Recent studies have compared this compound with other anesthetics like propofol:
- EPIC Trial (2022) : A multicenter trial showed that this compound did not increase postoperative morbidity compared to propofol in older patients undergoing elective abdominal surgery. The primary endpoint indicated a noninferiority between groups with similar complication rates .
- Survival Outcomes : In a study comparing this compound to ketamine for induction, this compound was associated with higher survival rates at 28 days post-intubation (80.8% vs. 73.1%) but required more vasopressor support within 24 hours .
Case Studies
- Septic Shock Patients : A study assessing this compound's impact on critically ill patients demonstrated that while it did not reduce life-threatening complications post-intubation, it was linked to lower mortality rates when used alongside hydrocortisone .
- Elderly Patients : In elderly populations, this compound's use was associated with lower cortisol levels post-surgery compared to propofol, suggesting a potentially lower impact on adrenal function during anesthesia .
Eigenschaften
IUPAC Name |
ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKDXXFDDZOKR-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023033 | |
Record name | Etomidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etomidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.77e-01 g/L | |
Record name | Etomidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etomidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Etomidate binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. | |
Record name | Etomidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
33125-97-2 | |
Record name | Etomidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33125-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etomidate [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033125972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etomidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etomidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etomidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETOMIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22628B598 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Etomidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142-142.8, 67 °C | |
Record name | Etomidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etomidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.